4,6-Diethyl-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-2-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methylsulfonyl group at position 2. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-diethyl-1-mercaptopyrimidine.
Methylation: The intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-diethyl-2-methylthiopyrimidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 4,6-Diethyl-2-(methylthio)pyrimidine
- 4,6-Diethyl-2-(methylsulfonyl)thiazole
Uniqueness: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its reactivity and biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C9H14N2O2S |
---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
4,6-diethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C9H14N2O2S/c1-4-7-6-8(5-2)11-9(10-7)14(3,12)13/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CGFWXWKIOBGZNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)S(=O)(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.